

# The Indole Scaffold of AXKO-0046: A Deep Dive into Selective LDHB Inhibition

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Compound of Interest		
Compound Name:	AXKO-0046	
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Fujisawa, Japan - The discovery of **AXKO-0046**, a potent and highly selective inhibitor of human lactate dehydrogenase B (LDHB), has opened new avenues for therapeutic intervention in cancers dependent on oxidative metabolism. This technical guide explores the structure-activity relationship (SAR) of **AXKO-0046** derivatives, details the experimental protocols for their evaluation, and visualizes the key signaling pathways impacted by LDHB inhibition.

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate. The two major isoforms, LDHA and LDHB, play distinct roles in cancer metabolism. While LDHA is often associated with the Warburg effect in glycolytic tumors, LDHB is crucial for cancer cells that rely on oxidative phosphorylation (OXPHOS), utilizing lactate as a fuel source.[1][2][3] **AXKO-0046** emerged from a high-throughput screening campaign as the first highly selective small-molecule inhibitor of LDHB, exhibiting an uncompetitive mode of inhibition with an EC50 of 42 nM.[1][2][3][4][5][6][7][8][9] [10]

# Structure-Activity Relationship of AXKO-0046 Derivatives

The core of **AXKO-0046** is an indole derivative. Systematic modification of this scaffold has provided key insights into the structural requirements for potent and selective LDHB inhibition. The following table summarizes the quantitative data for key **AXKO-0046** derivatives.



Compound ID	Modification	LDHB IC50 (µM)	LDHA IC50 (µM)	Selectivity (LDHA/LDHB)
AXKO-0046	-	0.042	>300	>7143
AXKO-0010	Precursor	≤3	>300	>100
AXKO-0067	1-position indole methylation	>100	-	-
AXKO-0058	Introduction of amino groups	8.3	-	-
AXKO-0004	Derivative	-	-	-
AXKO-0008	Derivative	-	-	-
AXKO-0013	Derivative	-	-	-

Note: Specific IC50 values for AXKO-0004, AXKO-0008, and AXKO-0013 are not publicly available, though they were identified as selective hits.[3]

The SAR studies highlight several critical features:

- The Indole NH Group: Methylation at the 1-position of the indole ring (AXKO-0067) resulted in a dramatic loss of potency (IC50 > 100 μM), indicating that the hydrogen bond donor capability of the indole NH is crucial for binding.[1][3]
- Substitutions on the Amino Groups: The introduction of amino groups in AXKO-0058 led to a significant reduction in activity (IC50 =  $8.3 \mu M$ ), suggesting that the nature and position of substituents on the side chains are critical for optimal interaction with the binding pocket.[3]

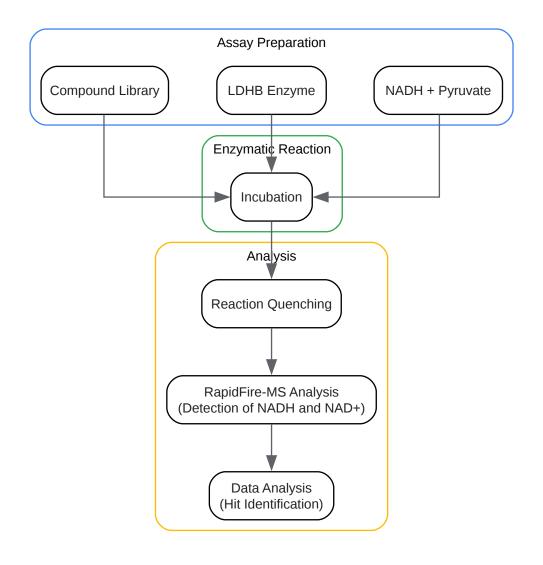
X-ray crystallography studies have revealed that **AXKO-0046** binds to a novel allosteric site at the tetramerization interface of LDHB, distant from the active site.[1][2][3][4][7][9][10][11][12] [13] This unique binding mode explains its high selectivity over LDHA and its uncompetitive inhibition pattern, where it preferentially binds to the enzyme-substrate complex.[1][2][3][9]

# Experimental Protocols High-Throughput Screening for LDHB Inhibitors



The discovery of **AXKO-0046** was enabled by a high-throughput mass spectrometry (MS) screening assay designed to monitor the conversion of NADH to NAD+.[1][2][3][4][9][10][14]

Workflow for High-Throughput Mass Spectrometry Screening:



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Figure 1: Workflow for the high-throughput mass spectrometry screening of LDHB inhibitors.

#### **Detailed Methodology:**

 Assay Plate Preparation: Compounds from a chemical library are dispensed into 384-well assay plates.



- Reagent Preparation: A solution containing recombinant human LDHB enzyme, NADH, and pyruvate in an assay buffer is prepared.
- Reaction Initiation: The enzyme/substrate solution is added to the assay plates containing the compounds to initiate the enzymatic reaction.
- Incubation: The reaction mixture is incubated at room temperature for a defined period.
- Reaction Quenching: The reaction is stopped by the addition of a quenching solution.
- Mass Spectrometry Analysis: The quenched samples are injected into a RapidFire-MS system to quantify the amounts of NADH and NAD+.
- Data Analysis: The percentage of inhibition is calculated based on the relative amounts of NADH and NAD+, and compounds showing significant inhibition are identified as "hits".

### **Substrate Competition Assay**

To determine the mechanism of inhibition, a substrate competition assay is performed.[2][3][9]

#### Methodology:

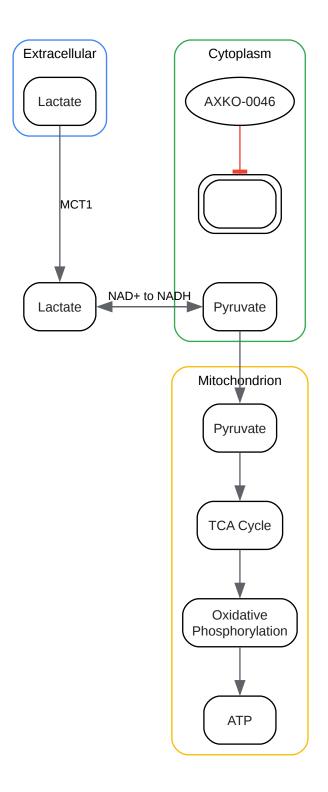
- The IC50 of the inhibitor is determined at various fixed concentrations of one substrate (e.g., NADH) while the other substrate (pyruvate) is kept at a constant concentration.
- The experiment is repeated by varying the concentration of the second substrate (pyruvate)
   while keeping the first (NADH) constant.
- The data is plotted and analyzed. For an uncompetitive inhibitor like AXKO-0046, the IC50 value decreases as the substrate concentration increases.

## **LDHB Signaling in Cancer Metabolism**

LDHB plays a pivotal role in the metabolic reprogramming of cancer cells, particularly those that are highly oxidative. By converting lactate to pyruvate, LDHB fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), promoting cancer cell proliferation and survival.[1][2][3] Inhibition of LDHB disrupts this metabolic pathway, leading to cellular stress and reduced tumorigenicity.



#### Signaling Pathway of LDHB in Oxidative Cancer Cells:



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Figure 2: Simplified signaling pathway of LDHB in oxidative cancer metabolism and the point of inhibition by **AXKO-0046**.

This pathway illustrates how lactate is taken up by cancer cells via monocarboxylate transporters (MCTs) and converted to pyruvate by LDHB. Pyruvate is then transported into the mitochondria to fuel the TCA cycle and ATP production through OXPHOS. **AXKO-0046** inhibits LDHB, thereby blocking this critical metabolic route.

### Conclusion

**AXKO-0046** represents a significant advancement in the development of selective inhibitors for metabolic targets in oncology. The detailed understanding of its structure-activity relationship, coupled with robust experimental methodologies, provides a solid foundation for the future design of even more potent and drug-like LDHB inhibitors. The elucidation of LDHB's role in cancer metabolism further underscores the therapeutic potential of targeting this enzyme in specific cancer subtypes. Further research into the in vivo efficacy and safety of **AXKO-0046** derivatives is warranted to translate these promising preclinical findings into clinical applications.

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